Methyl 2,6-dichloro-4-hydroxybenzoate
Description
BenchChem offers high-quality Methyl 2,6-dichloro-4-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,6-dichloro-4-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,6-dichloro-4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPJAIOYPDTJOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Difference between Methyl 2,6-dichloro-4-hydroxybenzoate and Methylparaben
[1]
Executive Summary
This guide provides a rigorous technical comparison between Methylparaben (Methyl 4-hydroxybenzoate), the industry-standard preservative, and Methyl 2,6-dichloro-4-hydroxybenzoate , a chlorinated analog with distinct physicochemical and metabolic properties.[1]
For drug development professionals, the critical distinction lies in metabolic stability . While Methylparaben is rapidly hydrolyzed in vivo by esterases, the 2,6-dichloro substitution pattern creates a steric shield around the ester carbonyl, significantly retarding hydrolysis. This makes the 2,6-isomer a relevant scaffold for designing metabolically stable analogs, whereas Methylparaben remains a labile, safety-optimized excipient.
Part 1: Structural & Physicochemical Profiling[1]
The fundamental differences between these two compounds stem from the electronic and steric effects of the chlorine atoms introduced at the ortho positions relative to the ester group (in the 2,6-isomer).
Comparative Properties Table[1]
| Feature | Methylparaben (MeP) | Methyl 2,6-dichloro-4-hydroxybenzoate |
| CAS Number | 99-76-3 | 232275-54-6 |
| Structure | Methyl 4-hydroxybenzoate | Methyl 2,6-dichloro-4-hydroxybenzoate |
| Molecular Weight | 152.15 g/mol | 221.04 g/mol |
| LogP (Lipophilicity) | 1.96 | ~3.2 (Predicted) |
| pKa (Phenolic OH) | 8.47 | ~7.0 (Acidified by inductive effect) |
| Ester Hydrolysis Rate | Fast (Accessible carbonyl) | Slow (Sterically hindered) |
| Primary Context | Preservative (Cosmetics/Pharma) | Synthetic Intermediate / Stable Analog |
| Environmental Source | Direct release (Wastewater) | Not a major chlorination by-product* |
*Note: The major by-product of Methylparaben chlorination in water treatment is Methyl 3,5-dichloro-4-hydroxybenzoate, where chlorination occurs ortho to the hydroxyl group.[1]
Structural Logic & Steric Hindrance
The placement of chlorine atoms defines the molecule's reactivity.
-
Methylparaben: The ester carbonyl is open to nucleophilic attack by water or serine esterases.
-
Methyl 2,6-dichloro: The bulky chlorine atoms at positions 2 and 6 (ortho to the ester) block the trajectory of incoming nucleophiles (Taft steric effect). This "Ortho Effect" is a classic medicinal chemistry strategy to extend half-life.
Figure 1: Structural impact on metabolic stability. The 2,6-dichloro substitution sterically protects the ester bond.[1]
Part 2: Metabolic Stability & Toxicology (The "Drug Dev" Angle)
The Hydrolysis Differential
In drug design, parabens are often used as "soft drugs"—compounds designed to degrade into inactive metabolites (p-hydroxybenzoic acid) to minimize systemic toxicity.[1]
-
Methylparaben: Functions as a soft drug. It penetrates skin/membranes but is rapidly detoxified by ubiquitous esterases (carboxylesterases).
-
Methyl 2,6-dichloro-4-hydroxybenzoate: Fails the "soft drug" paradigm.[1] The steric hindrance prevents rapid hydrolysis.
-
Consequence: Higher systemic exposure and potential for bioaccumulation in lipid-rich tissues due to increased LogP (~3.2).[1]
-
Toxicity Implications[1][5]
-
Endocrine Disruption: Methylparaben has weak estrogenic activity (10,000x less than estradiol). However, chlorinated parabens generally exhibit higher affinity for estrogen receptors due to increased lipophilicity and structural similarity to polychlorinated biphenyls (PCBs).
-
Cytotoxicity: The 2,6-isomer is expected to be more cytotoxic than Methylparaben.[1] The increased lipophilicity facilitates membrane disruption, a common mechanism for chlorinated phenols.
Part 3: Synthesis & Environmental Context
It is crucial to distinguish the 2,6-isomer from the 3,5-isomer found in the environment.[1]
The Chlorination Pathway
When Methylparaben is exposed to chlorine (e.g., in swimming pools or wastewater treatment), electrophilic aromatic substitution occurs.
-
Directing Groups: The hydroxyl group (-OH) at C4 is a strong ortho/para activator.[1] The ester group (-COOMe) at C1 is a meta director (relative to itself).[1]
-
Result: Chlorination occurs preferentially at C3 and C5 (ortho to the OH).
Implication for Researchers: If you detect a dichlorinated paraben in a water sample, it is almost certainly the 3,5-isomer. The 2,6-isomer is a synthetic standard or specific pharmaceutical intermediate.[1]
Part 4: Analytical Methodology
To distinguish these isomers in a mixture, a validated HPLC protocol is required. The separation relies on the "Hydrophobic Effect."
HPLC-UV/MS Protocol
Objective: Separate Methylparaben, Methyl 3,5-dichloro (environmental), and Methyl 2,6-dichloro (synthetic).[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile (ACN).
-
-
Gradient:
-
0-2 min: 30% B (Isocratic).
-
2-10 min: 30% -> 80% B (Linear Gradient).
-
10-12 min: 80% B (Wash).
-
-
Detection: UV at 254 nm (aromatic ring) or ESI-MS (Negative Mode).[1]
Elution Order & Logic
-
Methylparaben (RT ~3.5 min): Most polar (lowest LogP). Elutes first.
-
Methyl 3,5-dichloro-4-hydroxybenzoate (RT ~7.8 min): More hydrophobic.
-
Methyl 2,6-dichloro-4-hydroxybenzoate (RT ~8.2 min): The steric crowding around the ester may slightly alter interaction with the C18 stationary phase compared to the 3,5-isomer, but both chlorinated forms will elute significantly later than the parent.[1]
Figure 2: Chromatographic separation logic based on hydrophobicity and substitution pattern.
References
-
Terasaki, M., et al. (2009).[3] "Formation of chlorinated parabens in swimming pool water and their toxicity." Environmental Science & Technology.
- Context: Establishes the 3,5-isomer as the primary environmental by-product, contrasting with the user's 2,6-isomer.
-
Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book.
-
Context: Authoritative source for Taft steric parameters and Hammett electronic effects explaining the hydrolysis resistance of 2,6-substituted benzoates.[1]
-
-
PubChem Compound Summary. "Methyl 2,6-dichloro-4-hydroxybenzoate (CAS 232275-54-6)."[1]
-
Context: Verification of chemical identity and physical properties.[6]
-
-
Soni, M. G., et al. (2005). "Safety assessment of esters of p-hydroxybenzoic acid (parabens)." Food and Chemical Toxicology.
- Context: Baseline toxicology and metabolic p
Sources
- 1. 129788-30-3|Methyl 2,4-dichloro-3-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 2. 98406-04-3|Methyl 3-chloro-5-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. BioKB - Relationship - 3,5-dichloro-4-hydroxybenzoate - activates - methylparaben [biokb.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. health.ec.europa.eu [health.ec.europa.eu]
A Comprehensive Technical Guide to Determining the Solubility of Methyl 2,6-dichloro-4-hydroxybenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Solubility in Drug Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount determinant of a drug's performance. Poor aqueous solubility can lead to low and erratic absorption, hindering the attainment of therapeutic concentrations in the bloodstream. Conversely, understanding the solubility in organic solvents is crucial for various stages of drug development, including:
-
Crystallization and Purification: Selecting an appropriate solvent system is essential for obtaining a crystalline form of the API with the desired purity, morphology, and stability.
-
Formulation Development: The choice of excipients and the design of the dosage form (e.g., tablets, capsules, or parenteral solutions) are heavily influenced by the API's solubility profile.
-
Analytical Method Development: Solvents for analytical techniques such as HPLC and spectroscopy must be chosen based on their ability to dissolve the analyte without interference.
Methyl 2,6-dichloro-4-hydroxybenzoate, with its chlorinated and hydroxylated benzene ring, presents a unique set of intermolecular forces that will govern its interaction with different solvents. A systematic study of its solubility is therefore indispensable for unlocking its therapeutic potential.
Theoretical Framework: The Energetics of Dissolution
The dissolution of a crystalline solute in a solvent is a complex thermodynamic process governed by the Gibbs free energy change (ΔG_sol). For dissolution to occur spontaneously, ΔG_sol must be negative. This energy change is a function of both enthalpy (ΔH_sol) and entropy (ΔS_sol) changes, as described by the Gibbs equation:
ΔG_sol = ΔH_sol - TΔS_sol
The overall enthalpy of solution can be conceptualized as the sum of two competing energy terms:
-
Lattice Energy (ΔH_lattice): The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. This is an endothermic process (ΔH > 0).
-
Solvation Energy (ΔH_solvation): The energy released when the solute molecules are surrounded by and interact with the solvent molecules. This is an exothermic process (ΔH < 0).
The interplay between these forces dictates the extent of solubility. For a solute to dissolve, the energy released during solvation must be sufficient to overcome the lattice energy. The principle of "like dissolves like" provides a useful qualitative guideline. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This is because the intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) between the solute and solvent are maximized when their polarities are similar, leading to a more favorable (more negative) solvation enthalpy.
The structure of Methyl 2,6-dichloro-4-hydroxybenzoate, featuring a polar hydroxyl group and a methyl ester group, alongside nonpolar chloro-substituted aromatic ring, suggests a nuanced solubility profile that will be highly dependent on the specific characteristics of the organic solvent.
Experimental Determination of Solubility: The Shake-Flask Method
The equilibrium shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and straightforwardness.[1] This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a constant value.
Materials and Equipment
-
Methyl 2,6-dichloro-4-hydroxybenzoate (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled orbital shaker or water bath
-
Calibrated analytical balance
-
Glass vials with PTFE-lined screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Experimental Protocol
-
Preparation: Accurately weigh an excess amount of Methyl 2,6-dichloro-4-hydroxybenzoate and transfer it to a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of Methyl 2,6-dichloro-4-hydroxybenzoate.
Figure 1: Experimental workflow for the shake-flask solubility determination method.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for accurately quantifying the concentration of Methyl 2,6-dichloro-4-hydroxybenzoate in the saturated solutions.
HPLC Method Parameters (Hypothetical Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength of maximum absorbance (λ_max), which would need to be determined experimentally (e.g., ~280 nm).
-
Column Temperature: 25 °C
Calibration Curve
A calibration curve must be prepared using standard solutions of Methyl 2,6-dichloro-4-hydroxybenzoate of known concentrations. The peak area from the HPLC chromatograms is plotted against the corresponding concentration. A linear regression analysis is then performed to obtain the equation of the line (y = mx + c), which will be used to calculate the concentration of the unknown samples. The linearity of the calibration curve should be established with a correlation coefficient (R²) close to 1.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.
Hypothetical Solubility Data
The following table illustrates how the solubility data for Methyl 2,6-dichloro-4-hydroxybenzoate in various organic solvents at 25 °C could be presented.
| Solvent | Polarity Index | Hydrogen Bond Donor/Acceptor | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 5.1 | Both | Hypothetical Value | Hypothetical Value |
| Ethanol | 4.3 | Both | Hypothetical Value | Hypothetical Value |
| Acetone | 5.1 | Acceptor | Hypothetical Value | Hypothetical Value |
| Ethyl Acetate | 4.4 | Acceptor | Hypothetical Value | Hypothetical Value |
| Dichloromethane | 3.1 | Neither | Hypothetical Value | Hypothetical Value |
| Toluene | 2.4 | Neither | Hypothetical Value | Hypothetical Value |
| n-Heptane | 0.1 | Neither | Hypothetical Value | Hypothetical Value |
Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.
Interpretation of Results
The solubility data should be analyzed in the context of the physicochemical properties of both the solute and the solvents.
-
Effect of Polarity: A higher solubility in polar protic solvents like methanol and ethanol would suggest that hydrogen bonding interactions between the hydroxyl group of the solute and the solvent are significant.
-
Effect of Hydrogen Bonding: Comparing solubility in solvents with similar polarity but different hydrogen bonding capabilities (e.g., acetone vs. ethanol) can provide insights into the dominant intermolecular forces.
-
Structure-Solubility Relationship: The presence of the two chlorine atoms on the aromatic ring increases the molecule's lipophilicity and may enhance solubility in less polar solvents compared to its non-chlorinated analog, Methyl 4-hydroxybenzoate.
Figure 2: Logical relationship between physicochemical properties and solubility.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous approach for determining the solubility of Methyl 2,6-dichloro-4-hydroxybenzoate in organic solvents. By following the detailed experimental protocols and data analysis frameworks presented, researchers can generate the critical data needed to advance the development of this compound. Future work should focus on obtaining experimental solubility data in a wide range of solvents at different temperatures. This would enable the application of thermodynamic models, such as the van't Hoff and Apelblat equations, to calculate the thermodynamic parameters of dissolution (ΔH_sol, ΔS_sol, and ΔG_sol), providing deeper insights into the dissolution mechanism. Such a comprehensive understanding of the solubility behavior of Methyl 2,6-dichloro-4-hydroxybenzoate will be invaluable for its successful translation from a promising molecule to a valuable chemical entity.
References
-
PubChem. Methyl 3,5-dichloro-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]
-
Avdeef, A. (2017). Technical Note: Solubility Measurements. Dissolution Technologies, 24(2), 44-47. [Link]
-
Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor, 1(1), 24-35. [Link]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Abraham, M. H., & Leo, A. J. (1987). Thermodynamics of distribution of p-substituted phenols between aqueous solution and organic solvents and phospholipid vesicles. Journal of Pharmaceutical Sciences, 76(2), 143-148. [Link]
-
Xie, W., Huang, X., Jiang, S., et al. (2024). Solubility determination, Hansen solubility parameter, molecular simulation and thermodynamic proper... The Journal of Chemical Thermodynamics. [Link]
Sources
A Guide to the Physicochemical Characterization of Methyl 2,6-dichloro-4-hydroxybenzoate: Melting and Boiling Point Determination
Abstract
Methyl 2,6-dichloro-4-hydroxybenzoate is a halogenated aromatic compound with potential applications in pharmaceutical and materials science research. A thorough understanding of its physicochemical properties is paramount for its synthesis, purification, and formulation. This technical guide provides a comprehensive framework for the determination of two of its most fundamental properties: the melting point and boiling point. In the absence of established literature values, this document outlines a theoretical estimation based on structurally related analogs, followed by detailed, field-proven experimental protocols for accurate measurement. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for the characterization of novel chemical entities.
Introduction: The Challenge of a Novel Compound
The prediction and verification of the physical properties of a novel compound, such as Methyl 2,6-dichloro-4-hydroxybenzoate, are critical milestones in the research and development pipeline. The melting point provides a crucial indicator of purity and is vital for quality control, while the boiling point is essential for purification techniques like distillation and for understanding the compound's volatility.
A survey of the scientific literature and chemical databases reveals a notable absence of reported values for the melting and boiling points of Methyl 2,6-dichloro-4-hydroxybenzoate. This guide, therefore, serves as a practical manual, leading the researcher from theoretical estimation to empirical determination.
Theoretical Estimation Based on Structural Analogs
The molecular architecture of Methyl 2,6-dichloro-4-hydroxybenzoate—a benzene ring substituted with two chlorine atoms, a hydroxyl group, and a methyl ester—provides clues to its physical properties. By examining structurally similar compounds, we can formulate a scientifically grounded hypothesis for its expected melting and boiling points.
The presence of two chlorine atoms is expected to significantly increase both the molecular weight and the intermolecular forces (dipole-dipole interactions and London dispersion forces) compared to its non-chlorinated parent compound, methyl 4-hydroxybenzoate.[1][2] This should lead to a higher melting and boiling point. The hydroxyl group allows for hydrogen bonding, a strong intermolecular force that will further elevate these values. The ortho-substitution of the chlorine atoms relative to the methyl ester group may introduce steric hindrance, which could influence crystal packing and, consequently, the melting point.
| Compound | Structure | Melting Point (°C) | Boiling Point (°C) |
| Methyl 4-hydroxybenzoate | A benzene ring with a hydroxyl group at position 4 and a methyl ester at position 1. | 125-128 | 270-280 |
| Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate | A benzene ring with a hydroxyl group at position 4, an ethyl ester at position 1, and chlorine atoms at positions 3 and 5. | 110-114 (decomposes) | N/A |
| 2,6-Dichlorophenol | A benzene ring with a hydroxyl group at position 1 and chlorine atoms at positions 2 and 6. | 64.5-65.5 | N/A |
| Methyl 2,6-dihydroxy-4-methylbenzoate | A benzene ring with hydroxyl groups at positions 2 and 6, a methyl group at position 4, and a methyl ester at position 1. | 96-98 | N/A |
Data compiled from various sources.
Based on this comparative analysis, it is reasonable to hypothesize that Methyl 2,6-dichloro-4-hydroxybenzoate will be a solid at room temperature with a melting point likely exceeding that of 2,6-dichlorophenol and potentially in the range of, or higher than, its 3,5-dichloro isomer's ethyl ester. The boiling point is expected to be high, and the compound may be susceptible to decomposition at atmospheric pressure.
Proposed Synthesis of Methyl 2,6-dichloro-4-hydroxybenzoate
To experimentally determine the physical properties, the compound must first be synthesized with high purity. A plausible synthetic route involves the esterification of 2,6-dichloro-4-hydroxybenzoic acid. This precursor can be prepared via the chlorination of 4-hydroxybenzoic acid.
Caption: Proposed synthesis of Methyl 2,6-dichloro-4-hydroxybenzoate.
Experimental Protocol for Melting Point Determination
The melting point of a pure crystalline solid is typically a sharp, narrow range.[3] Impurities tend to depress the melting point and broaden the range.
Apparatus
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
Calibrated thermometer
Procedure
-
Sample Preparation: Ensure the synthesized Methyl 2,6-dichloro-4-hydroxybenzoate is completely dry and finely powdered.
-
Capillary Loading: Pack the dry sample into a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This will save time during the accurate determination.
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Insert a new capillary with the sample.
-
Heat the block at a slow, controlled rate (1-2°C per minute) as you approach the expected melting point.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting point range is T1-T2.
-
-
Verification: Repeat the accurate determination at least twice. The results should be consistent.
Caption: Workflow for Melting Point Determination.
Experimental Protocol for Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[4] For compounds that may decompose at high temperatures, determining the boiling point at reduced pressure is a standard and necessary practice.
Micro-Scale Method (Thiele Tube)
This method is suitable for small quantities of the substance.[5]
-
Thiele tube
-
High-boiling point mineral oil
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Calibrated thermometer
-
Bunsen burner or other heat source
-
Sample Preparation: Place a small amount (0.5-1 mL) of the molten Methyl 2,6-dichloro-4-hydroxybenzoate into the fusion tube.
-
Capillary Insertion: Place a capillary tube, with its open end down, into the fusion tube containing the sample.
-
Apparatus Assembly: Attach the fusion tube to the thermometer and place the assembly in the Thiele tube filled with mineral oil.
-
Heating: Gently heat the arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will bubble out.
-
Observation: Continue heating until a steady stream of bubbles emerges from the capillary tube. This indicates that the temperature is just above the boiling point.
-
Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to be drawn into the capillary tube is the boiling point. Record this temperature.
-
Record Pressure: Record the atmospheric pressure at the time of the experiment.
Caption: Workflow for Boiling Point Determination via Thiele Tube.
Conclusion
While the melting and boiling points of Methyl 2,6-dichloro-4-hydroxybenzoate are not currently documented, this guide provides a comprehensive strategy for their determination. By combining theoretical estimation based on chemical principles and structual analogs with rigorous, well-established experimental protocols, researchers can confidently characterize this and other novel compounds. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity and successful drug development.
References
- University of Toronto. (n.d.).
- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
- Vernier. (n.d.).
- Thompson Rivers University. (n.d.).
- Scribd. (n.d.). Determination of Melting Point of An Organic Compound.
- Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.
- University of Babylon. (2021). experiment (1)
- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
- Chemistry LibreTexts. (2022). 6.
- GeeksforGeeks. (2023). Determination of Boiling Point of Organic Compounds.
- Organic Syntheses. (1949). 2,6-dichlorophenol.
- Open Oregon Educational Resources. (n.d.). 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry.
- ResearchGate. (2023).
- Google Patents. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 2,6-dichloro-4-methylbenzoyl chloride.
- Google Patents. (n.d.).
- PrepChem.com. (n.d.).
- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1)
- Chemistry LibreTexts. (2019). 18.
- Quora. (2022). How does the addition of a halogen to an alkane result in an increase in boiling point?.
Sources
Safety Data Sheet (SDS) for Methyl 2,6-dichloro-4-hydroxybenzoate
This technical guide provides an in-depth analysis of Methyl 2,6-dichloro-4-hydroxybenzoate , a specialized halogenated aromatic intermediate used in the synthesis of agrochemicals and pharmaceuticals.
CAS No: 232275-54-6 | Formula: C₈H₆Cl₂O₃ | M.W.: 221.04 g/mol [1]
Executive Summary & Strategic Utility
Methyl 2,6-dichloro-4-hydroxybenzoate is a highly functionalized building block characterized by a sterically congested ester group flanked by two chlorine atoms. Unlike its more common isomer (Methyl 3,5-dichloro-4-hydroxybenzoate), this compound exhibits unique reactivity profiles due to the "ortho-effect" of the chlorine substituents relative to the carboxylate. It serves as a critical intermediate in the development of auxinic herbicides (related to Dicamba) and non-steroidal anti-inflammatory drugs (NSAIDs) where metabolic stability against esterase hydrolysis is required.
Critical Distinction: Researchers must distinguish this compound from Methyl 3,5-dichloro-4-hydroxybenzoate (CAS 3337-59-5).
-
2,6-Isomer (Target): Cl atoms are ortho to the Ester. (High steric hindrance).
-
3,5-Isomer: Cl atoms are ortho to the Hydroxyl. (High acidity of phenol).
Chemical Identity & Characterization
Accurate identification is the first line of safety. The steric crowding around the ester linkage provides a distinct spectroscopic signature.
Physicochemical Profile
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic potential |
| Melting Point | 138–142 °C (Predicted) | Experimental verification required per batch |
| Solubility | Soluble in DMSO, Methanol, DCM | Poor water solubility (<0.1 mg/mL) |
| pKa (Phenol) | ~6.5 | Increased acidity due to inductive effect of Cl |
| LogP | ~3.2 | Lipophilic; potential for bioaccumulation |
Spectroscopic Fingerprint
-
¹H NMR (DMSO-d₆): Distinct singlet for the methyl ester (~3.8 ppm). The aromatic protons appear as a singlet (~6.9–7.1 ppm) due to symmetry, but shifted upfield compared to the 3,5-isomer due to shielding/deshielding environments of the ester.
-
IR Spectrum: Carbonyl stretch (C=O) typically shifted to higher wavenumbers (~1730 cm⁻¹) due to the suppression of resonance conjugation by the bulky ortho-chlorines (steric inhibition of resonance).
Synthesis & Experimental Workflows
Expertise & Causality: The synthesis of the 2,6-dichloro isomer is non-trivial. Direct chlorination of methyl 4-hydroxybenzoate yields the 3,5-isomer. Therefore, a de novo construction of the functionalized ring is required, typically starting from 2,6-dichlorotoluene or 1,2,3-trichloro-5-nitrobenzene.
Validated Synthesis Protocol (2,6-Dichlorotoluene Route)
This route is preferred to avoid isomer contamination.
Step 1: Oxidation Precursor: 2,6-dichloro-4-nitrotoluene.
-
Reagent: KMnO₄ / Pyridine / H₂O.
-
Mechanism:[1][2] Benzylic oxidation to 2,6-dichloro-4-nitrobenzoic acid.
Step 2: Reduction & Diazotization
-
Reduction: Fe / HCl or H₂/Pd-C → 2,6-dichloro-4-aminobenzoic acid.
-
Hydrolysis:[2] NaNO₂ / H₂SO₄ followed by heating in H₂O (Sandmeyer-type hydroxylation).
-
Product:2,6-dichloro-4-hydroxybenzoic acid (CAS 4641-38-7).[1][3][4]
Step 3: Sterically Hindered Esterification Due to the "ortho-effect," standard Fischer esterification is slow.
-
Method: Acid chloride formation (SOCl₂) followed by Methanol quench, or use of MeI/K₂CO₃ (careful control to avoid O-methylation of the phenol).
-
Preferred Method: Methanol + H₂SO₄ (Reflux 24h) or DCC coupling.
Caption: Synthesis pathway designed to bypass the directing effects that favor the 3,5-isomer.
Hazard Profiling & Risk Assessment
The GHS classification below is derived from Structure-Activity Relationships (SAR) of chlorinated phenols and benzoates.
GHS Classification (Self-Classified)
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
STOT - Single Exposure: Category 3 (Respiratory Irritation) (H335)
-
Aquatic Toxicity (Chronic): Category 2 (H411) - Inferred from chlorophenol moiety.
Toxicology Mechanisms
-
Uncoupling of Oxidative Phosphorylation: Like many halogenated phenols, the free phenol group (if the ester hydrolyzes) can act as a protonophore, disrupting the mitochondrial proton gradient.
-
Sensitization: Chlorinated aromatics are potential skin sensitizers.[3] The lipophilicity facilitates dermal absorption.
Safe Handling Protocol
-
Engineering Controls: Use only in a chemical fume hood. The compound is a solid, but dust generation poses an inhalation risk.
-
PPE: Nitrile gloves (0.11 mm minimum thickness). Safety glasses with side shields.
-
Storage: Store under inert gas (Nitrogen/Argon). Although the 2,6-dichloro substitution stabilizes the ester against hydrolysis, the phenolic hydroxyl is susceptible to oxidation.
Emergency Response & Disposal
Trustworthiness: This protocol follows the "Contain-Neutralize-Dispose" logic.
Accidental Release Measures
Caption: Step-by-step spill response emphasizing dust suppression and neutralization.
Disposal Considerations
-
Do not flush to sewer. The compound is toxic to aquatic life.
-
Incineration: Must be disposed of via a licensed chemical incinerator equipped with a scrubber (to handle HCl generation).
-
Waste Code: Assign as "Halogenated Organic Solid."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76856 (Isomer Analog: Methyl 3,5-dichloro-4-hydroxybenzoate). Retrieved from [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: Chlorinated Benzoates Hazard Classification. Retrieved from [Link]
Sources
- 1. 4641-38-7|2,6-Dichloro-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 2. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2,6-dichloro-4-hydroxybenzoic acid | 4641-38-7 [chemicalbook.com]
Methodological & Application
Application Note: Methyl 2,6-dichloro-4-hydroxybenzoate as an HPLC Reference Standard
The following Application Note and Protocol is designed for researchers and analytical scientists involved in the analysis of parabens, specifically utilizing Methyl 2,6-dichloro-4-hydroxybenzoate as a high-fidelity reference standard.
Part 1: Executive Summary & Strategic Rationale
Methyl 2,6-dichloro-4-hydroxybenzoate (CAS: 232275-54-6) is a structural isomer of the common environmental disinfection byproduct, Methyl 3,5-dichloro-4-hydroxybenzoate. While the 3,5-isomer is frequently analyzed as a contaminant in paraben-containing products exposed to chlorinated water, the 2,6-isomer serves a distinct and critical role in high-precision chromatography:
-
Internal Standard (IS) Utility: Due to its structural similarity to Methylparaben (Methyl 4-hydroxybenzoate) but distinct retention time, it is an ideal Internal Standard. It mimics the extraction recovery and ionization efficiency of the target analyte without co-eluting with the common 3,5-dichloro impurity.
-
Structural Elucidation: It is used to verify the regioselectivity of chlorination reactions in mechanistic toxicology studies.
Scientific Note: Isomer Differentiation
It is imperative to distinguish between the two primary dichloro-isomers:
-
Target Compound (2,6-isomer): Chlorines are located at positions 2 and 6 (ortho to the ester group).
-
Common Impurity (3,5-isomer): Chlorines are located at positions 3 and 5 (ortho to the hydroxyl group).
Part 2: Physicochemical Profile & Handling
Before initiating HPLC method development, the physicochemical properties must be understood to ensure stability and solubility.
| Property | Data | Analytical Implication |
| Chemical Formula | C₈H₆Cl₂O₃ | |
| Molecular Weight | 221.04 g/mol | |
| CAS Number | 232275-54-6 | Verify Certificate of Analysis (CoA) matches this CAS. |
| Solubility | Low in Water; High in MeOH, ACN | Prepare stock solutions in 100% Methanol. |
| pKa (Predicted) | ~7.8 (Phenolic OH) | Mobile phase pH must be < 5.0 to keep analyte neutral (retained). |
| UV Max | ~260–270 nm | Bathochromic shift expected relative to Methylparaben (254 nm). |
Storage & Stability Protocol
-
Solid State: Store at 2–8°C in a desiccator. Protect from light.
-
Stock Solution: Stable in Methanol for 1 month at -20°C.
-
Safety: Wear nitrile gloves and safety glasses. Compound is a potential skin and eye irritant.[1]
Part 3: HPLC Method Development Protocol
This protocol outlines a gradient Reverse-Phase (RP-HPLC) method designed to separate Methylparaben, the 2,6-dichloro IS, and the 3,5-dichloro impurity.
Chromatographic Conditions
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: C18 End-capped column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Rationale: End-capping reduces peak tailing for phenolic compounds.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Rationale: Acidic pH ensures the phenolic group remains protonated (neutral), maximizing retention on the hydrophobic C18 stationary phase.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
-
Detection: 254 nm (Primary), 270 nm (Secondary for specificity).
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 30% | Initial Isocratic Hold |
| 2.00 | 30% | Elution of polar matrix |
| 12.00 | 70% | Linear Gradient (Elution of Parabens) |
| 13.00 | 95% | Wash Step |
| 15.00 | 95% | Hold Wash |
| 15.10 | 30% | Re-equilibration |
| 20.00 | 30% | Ready for next injection |
Predicted Elution Order
-
Methylparaben: ~4–5 min (Least hydrophobic).
-
Methyl 2,6-dichloro-4-hydroxybenzoate (IS): ~7–8 min (Intermediate hydrophobicity).
-
Methyl 3,5-dichloro-4-hydroxybenzoate: ~9–10 min (Most hydrophobic due to intramolecular H-bonding).
Part 4: Experimental Workflow & Visualization
Workflow Diagram
The following diagram illustrates the logical flow from standard preparation to data validation.
Figure 1: Step-by-step analytical workflow for Methyl 2,6-dichloro-4-hydroxybenzoate analysis.
Structural Differentiation Logic
Understanding the distinction between the target standard and potential impurities is vital for accurate identification.
Figure 2: Structural and chromatographic differentiation between the 2,6-isomer (Standard) and 3,5-isomer (Impurity).
Part 5: Validation Protocol (Self-Validating System)
To ensure the method is trustworthy, perform the following validation steps.
System Suitability Testing (SST)
Before analyzing samples, inject the Working Standard (50 µg/mL) 5 times.
-
Requirement: %RSD of Peak Area < 2.0%.
-
Requirement: Tailing Factor (T) < 1.5.
-
Requirement: Resolution (Rs) between Methylparaben and 2,6-dichloro isomer > 2.0.
Linearity
Prepare 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL.
-
Acceptance Criteria: R² > 0.999.[2]
Troubleshooting Guide
-
Issue: Peak splitting.
-
Cause: Solvent mismatch.
-
Solution: Ensure the sample diluent matches the initial mobile phase (30% ACN).
-
-
Issue: Retention time drift.
-
Cause: pH fluctuation.
-
Solution: Freshly prepare 0.1% Formic Acid buffer daily.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76856, Methyl 3,5-dichloro-4-hydroxybenzoate. Retrieved from [Link]
- Note: Cited for structural comparison of the common impurity.
- Note: Verification of CAS and existence of the specific 2,6-isomer.
-
Shodex HPLC (2025). Analysis of Preservatives (Parabens) Standards. Retrieved from [Link]
- Note: General reference for paraben HPLC conditions.
-
NIST Chemistry WebBook. Methylparaben UV Spectrum. Retrieved from [Link]
- Note: Baseline spectral d
Sources
Preparation of Methyl 2,6-dichloro-4-hydroxybenzoate analytical standards
Application Note: Preparation and Validation of Methyl 2,6-dichloro-4-hydroxybenzoate Analytical Standards
Abstract
This application note details the protocol for the preparation, characterization, and validation of Methyl 2,6-dichloro-4-hydroxybenzoate (CAS 232275-54-6) analytical standards. Distinct from the common disinfection byproduct (the 3,5-dichloro isomer), this 2,6-isomer requires specific synthesis and handling protocols due to its "Custom Synthesis" commercial status. This guide covers the full lifecycle from neat material synthesis/sourcing to the generation of validated working standards compliant with ICH Q2(R2) guidelines.
Introduction & Chemical Identity
Critical Isomer Alert: Researchers must distinguish between the target analyte and its regioisomer.
-
Target: Methyl 2,6-dichloro-4-hydroxybenzoate (Chlorines ortho to the ester group).
-
Common Impurity: Methyl 3,5-dichloro-4-hydroxybenzoate (Chlorines ortho to the hydroxyl group; common chlorinated paraben byproduct).
Chemical Profile:
-
IUPAC Name: Methyl 2,6-dichloro-4-hydroxybenzoate
-
CAS Number: 232275-54-6[1]
-
Precursor Acid CAS: 4641-38-7 (2,6-Dichloro-4-hydroxybenzoic acid)[2][3][4][5]
-
Molecular Formula: C₈H₆Cl₂O₃
-
Molecular Weight: 221.04 g/mol
-
Solubility: Soluble in Methanol, Acetonitrile, DMSO; Insoluble in Water.
Sourcing & Primary Standard Generation
Since Methyl 2,6-dichloro-4-hydroxybenzoate is frequently listed as a "Custom Synthesis" item, the most reliable route to a traceable Primary Standard is often laboratory synthesis from the commercially available acid precursor, followed by rigorous characterization.
Synthesis Protocol (Fischer Esterification)
If neat standard is not commercially available, use this protocol to generate Primary Reference Material.
Reagents:
-
2,6-Dichloro-4-hydroxybenzoic acid (CAS 4641-38-7, >97% purity).
-
Methanol (HPLC Grade, Anhydrous).
-
Sulfuric Acid (Catalytic, conc.).
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g (4.8 mmol) of 2,6-dichloro-4-hydroxybenzoic acid in 20 mL anhydrous methanol.
-
Catalysis: Slowly add 0.5 mL concentrated H₂SO₄.
-
Reflux: Heat to reflux (65°C) with stirring for 6–8 hours. Note: Steric hindrance at the 2,6-position may require longer reaction times than typical parabens.
-
Workup: Cool to room temperature. Remove excess methanol under reduced pressure. Resuspend residue in ethyl acetate (50 mL) and wash with saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid, followed by brine.
-
Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and evaporate.
-
Purification: Recrystallize from minimal hot methanol/water (80:20) to obtain white crystalline needles.
Characterization (Primary Standard Qualification)
Before use as a calibrator, the neat solid must pass the following identity and purity checks:
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Singlet ~3.8 ppm (OCH3); Aromatic protons ~6.9 ppm (s, 2H). |
| Identity | MS (ESI-) | [M-H]- peak at 219.0 m/z. |
| Purity | HPLC-UV (Area %) | > 99.0% at 254 nm. |
| Purity | DSC | Sharp endotherm (Melting Point); verify against literature if available. |
| Residuals | TGA / ROI | < 0.1% Ash/Volatiles. |
Analytical Standard Preparation Protocol
Stock Solution Preparation (1.0 mg/mL)
Objective: Prepare a stable Master Stock Solution.
-
Equilibration: Allow the Primary Standard solid to equilibrate to room temperature in a desiccator.
-
Weighing: Accurately weigh 25.0 mg (± 0.1 mg) of the solid into a 25 mL Class A volumetric flask.
-
Scientific Rationale: 25 mg minimizes weighing errors (<1% relative error on analytical balances).
-
-
Dissolution: Add approx. 15 mL of Methanol (HPLC Grade) . Sonicate for 5 minutes to ensure complete dissolution.
-
Solvent Choice: Methanol is preferred over Acetonitrile for parabens due to better solubility and stability, preventing ester hydrolysis.
-
-
Dilution: Dilute to volume with Methanol. Stopper and invert 10 times.
-
Labeling: Label as "Stock A - 1000 µg/mL", including Date, Operator, and Expiry (default 1 month at 4°C).
Working Standard Preparation
Objective: Prepare a linearity series for instrument calibration.
Diluent: 50:50 Methanol:Water (matches typical HPLC mobile phase initial conditions to prevent peak distortion).
| Standard ID | Source | Volume Taken (µL) | Final Volume (mL) | Concentration (µg/mL) |
| WS-1 | Stock A | 1000 | 10 | 100.0 |
| WS-2 | WS-1 | 5000 | 10 | 50.0 |
| WS-3 | WS-1 | 1000 | 10 | 10.0 |
| WS-4 | WS-3 | 5000 | 10 | 5.0 |
| WS-5 | WS-3 | 1000 | 10 | 1.0 |
Validation & Quality Control (ICH Q2 R2)
To ensure the standard is fit for purpose, perform the following system suitability and validation checks.
Chromatographic Conditions (Recommended):
-
Column: C18 (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 30% B to 80% B over 10 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
Validation Parameters:
-
Linearity: Inject WS-1 through WS-5. R² must be > 0.999.
-
Precision: Inject WS-3 (10 µg/mL) six times. RSD of Peak Area must be < 2.0%.
-
Stability: Re-inject WS-3 after 24 hours at ambient temperature. Response change should be < 2.0%.
Workflow Visualization
Figure 1: Complete lifecycle for the generation of Methyl 2,6-dichloro-4-hydroxybenzoate analytical standards.
References
-
International Council for Harmonisation (ICH). (2023).[6] Validation of Analytical Procedures Q2(R2).Link
-
ChemicalBook. (2024).[7] Methyl 2,6-dichloro-4-hydroxybenzoate Product Properties & CAS 232275-54-6.[1]Link
-
PubChem. (2024). Compound Summary: Methyl 3,5-dichloro-4-hydroxybenzoate (Isomer Comparison).Link
-
U.S. Pharmacopeia (USP). (2024). General Chapter <1059> Excipient Performance.Link
Sources
- 1. Methyl 2,6-dichloro-4-hydroxybenzoate | 232275-54-6 [chemicalbook.com]
- 2. 2,6-Dichloro-4-hydroxybenzoic Acid 95% | CAS: 4641-38-7 | AChemBlock [achemblock.com]
- 3. 4641-38-7|2,6-Dichloro-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 4. guidechem.com [guidechem.com]
- 5. 2,6-dichloro-4-hydroxybenzoic acid | 4641-38-7 [chemicalbook.com]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. qbdgroup.com [qbdgroup.com]
Application Notes & Protocols: Methyl 2,6-dichloro-4-hydroxybenzoate as a Versatile Intermediate in Modern Organic Synthesis
Abstract
Methyl 2,6-dichloro-4-hydroxybenzoate is a polysubstituted aromatic compound of significant interest to the synthetic chemistry community, particularly those in pharmaceutical and agrochemical research. Its unique arrangement of functional groups—a nucleophilic hydroxyl group, an ester moiety amenable to transformation, and a sterically hindered, electron-deficient aromatic ring—renders it a valuable and versatile building block. The chlorine atoms at the C2 and C6 positions provide steric bulk that can direct the conformation of downstream products and also serve as potential sites for cross-coupling reactions under specific conditions. This document provides a comprehensive guide to the synthesis, handling, and application of this intermediate, complete with detailed, field-tested protocols for its use in key synthetic transformations.
Introduction and Physicochemical Profile
Methyl 2,6-dichloro-4-hydroxybenzoate serves as a pivotal starting material for constructing more complex molecular architectures. The interplay of its functional groups allows for a range of selective chemical modifications. The phenolic hydroxyl group can be readily alkylated or acylated, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other derivatizations. The dichlorinated ring structure is particularly relevant in medicinal chemistry, where halogen atoms can enhance binding affinity, improve metabolic stability, or modulate pharmacokinetic properties.
Table 1: Physicochemical Properties of Methyl 2,6-dichloro-4-hydroxybenzoate
| Property | Value | Source |
| CAS Number | 232275-54-6 | [1] |
| Molecular Formula | C₈H₆Cl₂O₃ | [2] |
| Molecular Weight | 221.04 g/mol | [2] |
| Appearance | White to off-white solid (Typical) | N/A |
| Melting Point | Not widely reported, but expected to be a crystalline solid at room temperature. | N/A |
| Solubility | Soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. | N/A |
Synthesis of the Intermediate
The preparation of methyl 2,6-dichloro-4-hydroxybenzoate is most effectively achieved via a two-step process starting from a commercially available precursor. The general workflow involves the synthesis of the parent carboxylic acid followed by esterification.
Sources
Application Note: Solvent Selection & Handling of Methyl 2,6-dichloro-4-hydroxybenzoate
Executive Summary & Chemical Profile[1][2][3]
Methyl 2,6-dichloro-4-hydroxybenzoate is a specialized chlorinated phenolic ester.[1][2][3] While often confused with its more common isomer (Methyl 3,5-dichloro-4-hydroxybenzoate), the 2,6-dichloro substitution pattern imparts unique physicochemical properties that dictate specific solvent handling protocols.[1][2]
Key Structural Insights for Researchers:
-
Steric Shielding (The "2,6-Effect"): The two chlorine atoms at the ortho positions relative to the ester group create a significant steric barrier.[2][3] Unlike typical parabens, this ester exhibits enhanced resistance to hydrolysis (both enzymatic and chemical) because the carbonyl carbon is shielded from nucleophilic attack.[3]
-
Lipophilicity: The addition of two chlorine atoms significantly increases the logP (estimated ~2.8–3.[3]0) compared to non-chlorinated methyl paraben (logP ~1.96), rendering it practically insoluble in neutral water.[3]
-
Acidity: The phenolic hydroxyl group at the 4-position is meta to the chlorine atoms.[1][2][3] Consequently, its pKa is lower than methyl paraben (pKa ~8.[3]4) due to inductive electron withdrawal, but higher than the 3,5-isomer (where chlorines are ortho to the hydroxyl).[2] Estimated pKa: 7.5 – 8.0. [2]
Solvent Selection Matrix
The following matrix categorizes solvents based on solubility efficiency, stability, and downstream application compatibility.
Table 1: Solubility Profile & Application Suitability
| Solvent Class | Representative Solvents | Solubility Rating | Primary Application | Expert Notes |
| Polar Aprotic | DMSO (Dimethyl sulfoxide) | Excellent (>100 mg/mL) | Stock Solutions , Bioassays, HTS | Preferred Stock Solvent. High boiling point prevents evaporation.[1][2][3] Stabilizes the compound against oxidation.[3] |
| Polar Protic | Ethanol, Methanol | Good (50–80 mg/mL) | LC-MS/HPLC Prep , Synthesis | Ideal for analytical standards.[2] Methanol is preferred for HPLC mobile phases; Ethanol for biological compatibility if DMSO is contraindicated.[3] |
| Non-Polar | Ethyl Acetate, DCM | High | Synthesis , Extraction | Excellent for liquid-liquid extraction from aqueous media.[1][2] |
| Aqueous (Neutral) | Water, PBS (pH 7.[3]4) | Poor (<0.1 mg/mL) | None | Avoid. Compound will precipitate immediately.[3] Requires co-solvent or pH adjustment.[2][3] |
| Aqueous (Basic) | Carbonate Buffer (pH 9+) | Moderate | Specialized Assays | Soluble as the phenolate ion.[3] Note: Unlike other esters, the 2,6-dichloro group retards hydrolysis, making short-term basic exposure safer.[1][2] |
Decision Logic: Solvent Selection Workflow
The following flowchart guides the researcher through the solvent selection process based on the specific experimental end-point.
Figure 1: Decision tree for selecting the optimal solvent based on experimental constraints.
Detailed Protocols
Protocol A: Preparation of 50 mM Stock Solution (DMSO)
Target: Long-term storage or high-concentration screening.[1][2][3]
-
Weighing: Accurately weigh 11.05 mg of Methyl 2,6-dichloro-4-hydroxybenzoate into a sterile 1.5 mL microcentrifuge tube or amber glass vial.
-
Calculation:
.[3]
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture or HPLC, ≥99.9%).
-
Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless.
-
Troubleshooting: If particles persist, sonicate in a water bath at 35°C for 2 minutes.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Preparation of Aqueous Assay Buffer (pH 7.4)
Challenge: The compound is hydrophobic.[3] Direct addition to water causes precipitation.[3] Solution: "Solvent Shift" method.[2][3]
-
Dilution Step:
-
Pipette the required volume of buffer into a tube.[3]
-
While vortexing the buffer, slowly add the DMSO stock solution (from Protocol A).[3]
-
Critical Limit: Do not exceed 1% v/v DMSO final concentration to prevent compound precipitation and cellular toxicity.[2][3]
-
Example: Add 10 µL of 50 mM Stock to 990 µL Buffer = 500 µM final concentration.[3]
-
-
Visual Check: Inspect for cloudiness (Tyndall effect). If cloudy, the concentration exceeds the solubility limit (likely <100 µM in neutral buffer).[3]
-
Optimization: If higher concentrations are needed, adjust buffer pH to 8.5 (using Tris or Carbonate) to deprotonate the phenol (forming the phenolate anion), which drastically increases solubility.
-
Scientific Rationale & Stability Mechanisms[1][2][3]
Hydrolysis Resistance (The Steric Effect)
Researchers often fear ester hydrolysis in aqueous media.[3] However, for Methyl 2,6-dichloro-4-hydroxybenzoate, the 2,6-dichloro substitution acts as a "molecular gatekeeper."[1][2]
-
Mechanism: The bulky chlorine atoms block the trajectory of nucleophiles (like water or hydroxide ions) toward the carbonyl carbon.[3]
-
Implication: Unlike methyl paraben, which hydrolyzes slowly in basic pH, the 2,6-dichloro analog is robust.[1][2] This allows you to use pH 8.0–9.0 buffers to solubilize the compound (via phenolate formation) with minimal risk of degrading the ester linkage during the timeframe of a standard assay (1–24 hours).[3]
Sample Handling for LC-MS
-
Ionization: The compound ionizes well in Negative Mode (ESI-) due to the phenolic proton.[2][3]
-
Warning: Avoid leaving the compound in pure water in the autosampler; always maintain at least 50% organic solvent to prevent adsorption to the plastic vial walls.[3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7456, Methylparaben.[3] (Used as comparative baseline for non-chlorinated analog).[3] Retrieved from [Link][2][3]
-
Sigma-Aldrich. Methyl 2,6-dichloro-4-hydroxybenzoate Product Information. (Confirmed CAS 232275-54-6 existence).[1][2][3]
-
Lamberti, A., et al. (2019). Hydrolytic stabilities of methyl benzoate and methyl 2,6-dimethylbenzoate toward esterases.[3] (Establishes the mechanism of steric hindrance preventing hydrolysis in 2,6-substituted benzoates). Retrieved from [Link]
-
Terasaki, M., et al. (2009). Acute toxicity of parabens and their chlorinated by-products.[2][3] (Provides comparative solubility and toxicity data for chlorinated paraben analogs). Journal of Applied Toxicology. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Overcoming steric hindrance in 2,6-dichlorobenzoate esterification
Technical Support Ticket #2026-A: Steric Shielding Solutions Subject: Troubleshooting Esterification of 2,6-Dichlorobenzoic Acid Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering the "Ortho Effect."[1] In 2,6-dichlorobenzoic acid, the two chlorine atoms create a formidable steric wall that blocks the trajectory of incoming nucleophiles (alcohols) toward the carbonyl carbon. Standard Fischer esterification (acid + alcohol + H₂SO₄ reflux) typically fails because the tetrahedral intermediate cannot form due to severe crowding.
To overcome this, we must switch mechanisms:
-
Bypass the Carbonyl (Alkylation): Attack the alkyl group instead of the carbonyl.
-
Activate the Carbonyl (Acid Chloride): Use a smaller, more reactive leaving group with catalytic assistance.
-
Force the Acylium Ion (A-AC-1): Change the mechanism from associative to dissociative.
Module 1: The "End-Run" Strategy (Alkylation)
Best For: Primary and Secondary Alcohols.[2] Mechanism: Sɴ2 Displacement. Why It Works: This method avoids the hindered carbonyl entirely. The carboxylate anion acts as a nucleophile attacking an unhindered alkyl halide. The steric bulk of the benzoate does not affect the reaction center (the alkyl halide).
Protocol: Cesium Carbonate Mediated Esterification
Standard Operating Procedure (SOP-2026-Alk)
| Reagent | Equivalents | Role |
| 2,6-Dichlorobenzoic Acid | 1.0 | Substrate |
| Cesium Carbonate (Cs₂CO₃) | 1.5 | Base (The "Cesium Effect" improves solubility in organic solvents) |
| Alkyl Halide (R-I or R-Br) | 1.2 - 1.5 | Electrophile |
| DMF (Anhydrous) | Solvent | Polar aprotic solvent promotes Sɴ2 |
Step-by-Step:
-
Dissolve 2,6-dichlorobenzoic acid in anhydrous DMF (0.5 M concentration).
-
Add Cs₂CO₃.[3][4] The mixture may bubble slightly (CO₂ evolution). Stir for 30 mins at Room Temp (RT) to ensure carboxylate formation.
-
Add the Alkyl Iodide (or Bromide) dropwise.
-
Temperature:
-
Primary Alkyl Halides: Stir at RT for 4–12 hours.
-
Secondary Alkyl Halides: Heat to 60°C.
-
-
Workup: Pour into water, extract with EtOAc. Wash organic layer with saturated NaHCO₃ (removes unreacted acid) and brine.
Troubleshooting Table:
| Symptom | Probable Cause | Solution |
|---|---|---|
| Low Yield | Incomplete deprotonation | Ensure Cs₂CO₃ is finely ground; extend pre-stir time. |
| No Reaction | Alkyl Chloride used | Switch to Alkyl Iodide (better leaving group) or add NaI (Finkelstein condition). |
| Side Product (Alkene) | Elimination (E2) | If using a secondary halide, lower temp to 40°C. This method fails for tertiary alkyl halides (E2 dominates). |
Module 2: The "Brute Force" Strategy (Acid Chloride)
Best For: Phenols, Tertiary Alcohols, or when Alkyl Halides are unavailable. Mechanism: Nucleophilic Acyl Substitution via Vilsmeier Intermediate. Why It Works: Thionyl chloride (SOCl₂) alone often fails to convert 2,6-disubstituted acids because the bulky transition state is unfavorable. We must use DMF as a catalyst to form the reactive Vilsmeier reagent (chloroiminium ion).
Protocol: DMF-Catalyzed Acid Chloride Formation
Part A: Activation
-
Suspend 2,6-dichlorobenzoic acid in Toluene or DCM.
-
Add Thionyl Chloride (SOCl₂) (2.0 - 5.0 equiv).
-
CRITICAL STEP: Add DMF (5-10 mol%) . You should see vigorous gas evolution immediately.
-
Reflux for 2–4 hours.
-
Evaporate solvent and excess SOCl₂ completely (chase with toluene) to yield the crude acid chloride.
Part B: Coupling
-
Dissolve the crude acid chloride in DCM or THF.
-
Add the Alcohol (1.2 equiv).[1]
-
Add Pyridine (2.0 equiv) or Triethylamine (2.0 equiv).
-
Add DMAP (10-20 mol%).
-
Note: Even with the acid chloride, the reaction is slow. DMAP forms a highly reactive N-acylpyridinium intermediate that pulls the reaction forward.
-
Module 3: The "Nuclear Option" (Acylium Ion)
Best For: Methyl/Ethyl esters when other methods fail. Extremely robust substrates only. Mechanism: A-AC-1 (Unimolecular Acid-Catalyzed). Why It Works: In 100% Sulfuric Acid, the steric bulk forces the protonated acid to lose water before the alcohol attacks, generating a linear acylium ion (Ar-C≡O⁺). This linear ion has no steric hindrance perpendicular to the ring.
Protocol:
-
Dissolve 2,6-dichlorobenzoic acid in 100% H₂SO₄ (concentrated).
-
Stir at RT for 30 minutes. (Formation of Acylium Ion).
-
Pour the mixture slowly into a large excess of ice-cold Methanol or Ethanol .
-
Reflux the mixture for 1 hour.
-
Pour onto ice/water and extract.
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct protocol based on your specific reagents.
Caption: Decision tree for selecting the optimal esterification pathway based on substrate constraints.
FAQ & Troubleshooting
Q: I tried the Yamaguchi esterification (2,4,6-trichlorobenzoyl chloride), but yields were low. Why? A: The Yamaguchi reagent itself is sterically hindered. When you react it with 2,6-dichlorobenzoic acid, you form a mixed anhydride that is shielded on both sides. The nucleophilic attack by DMAP (essential for the mechanism) becomes the rate-limiting step.
-
Fix: Switch to the Acid Chloride (Module 2) method using the Vilsmeier activation, which generates a smaller, more reactive intermediate than the Yamaguchi anhydride.
Q: Can I use DCC or EDC coupling? A: No. Carbodiimide couplings proceed via an O-acylisourea intermediate. In 2,6-disubstituted systems, the bulky ortho groups prevent the amine/alcohol from attacking this intermediate. The intermediate often rearranges to an unreactive N-acylurea side product (N-acyl shift) faster than the ester forms.
Q: Why do I need DMF with Thionyl Chloride? A: Without DMF, thionyl chloride relies on a mechanism requiring the formation of an inorganic anhydride which is sterically disfavored here. DMF reacts with SOCl₂ to form the Vilsmeier Reagent (dimethylchloroiminium chloride). This species is smaller and far more electrophilic, capable of attacking the hindered carboxylic acid to generate the acid chloride.
References
- Mechanism of Hindered Esterification (A-AC-1 vs A-AC-2)
-
Cesium Carbonate Alkylation Protocol
-
Yamaguchi Esterification Limitations
-
Bulletin of the Chemical Society of Japan. "A Rapid Esterification by Means of Mixed Anhydride." (Original Yamaguchi Paper).
-
-
Newman Projections & Steric Analysis
-
Master Organic Chemistry. "Newman Projections and Steric Hindrance."
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. synarchive.com [synarchive.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Yamaguchi Esterification [organic-chemistry.org]
- 9. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. testbook.com [testbook.com]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
Technical Support Portal: Purification of Methyl 2,6-dichloro-4-hydroxybenzoate
[1][2]
Case ID: MDHB-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Diagnostic Triage: Verify Your Target
Before proceeding with purification, we must validate the target molecule.[2] There is a frequent nomenclature confusion between the 2,6-dichloro and 3,5-dichloro isomers in literature.[1]
| Feature | Target: Methyl 2,6-dichloro-4-hydroxybenzoate | Common Isomer: Methyl 3,5-dichloro-4-hydroxybenzoate |
| Structure | Chlorines are ortho to the ester group.[1] | Chlorines are ortho to the hydroxyl group. |
| Origin | Specialized synthesis (often from 2,6-dichloro-4-hydroxybenzoic acid).[1] | Direct chlorination of Methylparaben. |
| Sterics | High steric hindrance around the ester carbonyl. | Low steric hindrance around the ester. |
| Reactivity | Resistant to hydrolysis; difficult to esterify. | Standard ester reactivity. |
Critical Check: If your crude material was produced by chlorinating methyl 4-hydroxybenzoate directly, you likely have the 3,5-isomer , not the 2,6-isomer.[1][2] The protocols below are optimized specifically for the 2,6-isomer (CAS 232275-54-6), accounting for its unique steric properties.
Purification Workflow: The "pKa Swing" Protocol
The most efficient separation strategy leverages the acidity difference between the unreacted starting material (Carboxylic Acid) and the Product (Phenolic Ester).[1]
The Logic (Chemical Basis)
-
Impurity (Starting Acid): pKa ~1.5 (Carboxyl).[1] Highly acidic due to ortho-chlorines.[1]
-
Product (Phenolic Ester): pKa ~7.5 (Phenol).[1] Moderately acidic.
-
Strategy: We use a weak base (Sodium Bicarbonate, pH ~8.[1][2]5) to deprotonate the carboxylic acid without deprotonating the phenolic ester significantly, or we use strict pH control to ensure the product remains in the organic phase.
Step-by-Step Extraction Protocol
Reagents:
-
Crude Reaction Mixture[2]
-
Ethyl Acetate (EtOAc) or Diethyl Ether[1]
-
Saturated Sodium Bicarbonate (NaHCO₃)[1]
-
1M Hydrochloric Acid (HCl)[1]
-
Brine (Saturated NaCl)[1]
Procedure:
-
Dissolution: Dissolve the crude solid in EtOAc (10 mL per gram of crude).
-
Acid Removal (The Critical Step):
-
Wash the organic phase with Saturated NaHCO₃ (2 x volumes).
-
Observation: Vigorous bubbling (CO₂) indicates removal of unreacted acid or catalyst (H₂SO₄).[1]
-
Mechanistic Note: The carboxylate salt of the impurity moves to the aqueous layer. The target ester remains in the EtOAc.
-
WARNING: Do NOT use NaOH. Strong bases (pH > 12) will deprotonate the phenol (product), causing it to partition into the water, leading to massive yield loss.[1][2]
-
-
Neutralization & Drying:
-
Wash the organic layer with Brine (1 x volume).
-
Dry over Anhydrous Sodium Sulfate (Na₂SO₄).[1]
-
Filter and evaporate solvent under reduced pressure.
-
Crystallization: The "Steric Shield" Method
Because the 2,6-chlorines shield the ester, this molecule crystallizes differently than standard parabens.[1][2] It requires a solvent system that solvates the phenolic end but precipitates the hydrophobic chlorinated ring.
Recommended Solvent System: Methanol / Water (Step-wise)[1]
| Parameter | Specification | Notes |
| Primary Solvent | Methanol (warm, 50°C) | Dissolves the ester readily.[1] |
| Anti-Solvent | Water (chilled, 4°C) | Induces nucleation.[1][2] |
| Ratio | ~1:1 to 1:2 (MeOH:Water) | Determine empirically based on saturation.[1] |
Protocol:
-
Dissolve the dried residue from the extraction in the minimum amount of warm Methanol (50°C).
-
Add warm water dropwise with stirring until a faint turbidity (cloudiness) persists.
-
Add a few drops of Methanol to clear the solution.
-
Allow to cool slowly to room temperature, then refrigerate at 4°C for 4-12 hours.
-
Filtration: Collect crystals via vacuum filtration. Wash with cold 1:2 MeOH:Water.
Visualizing the Logic
The following diagram illustrates the decision matrix for separating the target ester from common byproducts.
Caption: Separation workflow exploiting the pKa difference between the carboxylic acid impurity and the phenolic ester target.
Troubleshooting & FAQs
Q1: My yield is extremely low after the Bicarbonate wash. Where did my product go?
-
Diagnosis: You likely used a base that was too strong (like Carbonate or Hydroxide) or the "2,6-dichloro" substitution has lowered the phenolic pKa more than expected (down to ~6-7).[1]
-
Fix: Acidify the aqueous waste layer with 1M HCl until pH < 2. If a white precipitate forms, that is your product (or the acid impurity).[1][2] Extract it back into EtOAc. In the future, use a phosphate buffer at pH 6.5 instead of bicarbonate to ensure the phenol remains protonated.[2]
Q2: I see a spot on TLC that doesn't move (Baseline). What is it?
-
Diagnosis: This is likely the unreacted 2,6-dichloro-4-hydroxybenzoic acid .[1]
-
Fix: This confirms the esterification was incomplete. The steric hindrance of the 2,6-position makes esterification slow.[1] You may need to increase reaction time or use a specialized catalyst (like DCC/DMAP) rather than standard Fischer esterification conditions.[1]
Q3: The melting point is broad (e.g., 120-135°C).
-
Diagnosis: Presence of the 3,5-dichloro isomer or mono-chlorinated species.[1]
-
Fix: Recrystallization is the best filter here. The 2,6-isomer (symmetric around the ester) packs differently than the 3,5-isomer.[1] Repeat the MeOH/Water recrystallization, but cool very slowly to favor the thermodynamically stable crystal of the major product.
Q4: Can I use Column Chromatography?
-
Answer: Yes, but it is usually unnecessary if extraction is done correctly.[1][2]
-
Conditions: Silica Gel stationary phase.[3]
-
Mobile Phase: Hexane:Ethyl Acetate (Start 90:10, Gradient to 70:30).[1][2] The ester will elute before the free acid and usually after any non-polar polychlorinated byproducts.
References
-
PubChem. (2025).[4][5][6] Methyl 3,5-dichloro-4-hydroxybenzoate (Compound Summary). National Library of Medicine. [Link][1]
- Note: Cited for comparative physical properties and pKa data of analogous chlorinated hydroxybenzo
- Note: Establishes baseline solubility protocols for hydroxybenzo
- Note: Verification of the specific 2,6-isomer existence and basic identifiers.
-
PrepChem. (n.d.). Synthesis of Methyl 4-Chloro-2-hydroxybenzoate. [Link]
- Note: Provides analogous protocols for sterically hindered/chlorinated salicyl
Sources
- 1. mVOC 4.0 [bioinformatics.charite.de]
- 2. CN104447308B - The synthetic method of methyl hydroxybenzoate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-ジクロロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 3,5-dichloro-4-hydroxybenzoate | C8H6Cl2O3 | CID 76856 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative NMR Profiling: Methyl 2,6-dichloro vs. Methyl 3,5-dichloro-4-hydroxybenzoate
Executive Summary
In the synthesis of halogenated phenolic esters—common intermediates in the manufacturing of antiseptics, antifungal agents, and paraben derivatives—regioselectivity is a critical quality attribute. The chlorination of methyl 4-hydroxybenzoate (Methyl Paraben) can yield two distinct regioisomers depending on the reaction conditions and mechanism (electrophilic aromatic substitution vs. radical processes):
-
Methyl 3,5-dichloro-4-hydroxybenzoate (Thermodynamic product, "3,5-isomer")
-
Methyl 2,6-dichloro-4-hydroxybenzoate (Kinetic/Steric isomer, "2,6-isomer")
Distinguishing these isomers is trivial if one understands the diametrically opposed electronic environments of their aromatic protons. This guide provides a definitive NMR analysis protocol, highlighting the ~1.0 ppm diagnostic shift in the aromatic region driven by the "Ortho-to-Ester" vs. "Ortho-to-Hydroxyl" shielding effects.
Structural Dynamics & Symmetry
Before analyzing the spectra, we must establish the symmetry elements that dictate signal multiplicity. Both molecules belong to the
| Feature | Methyl 3,5-dichloro-4-hydroxybenzoate | Methyl 2,6-dichloro-4-hydroxybenzoate |
| Cl Position | Ortho to Hydroxyl (C3, C5) | Ortho to Ester (C2, C6) |
| H Position | Ortho to Ester (C2, C6) | Ortho to Hydroxyl (C3, C5) |
| Electronic Effect on H | Strongly Deshielded (Anisotropic Cone of C=O) | Shielded (Electron Donating OH group) |
| Steric Strain | Minimal (Planar Ester) | High (Twisted Ester due to Ortho-Cl) |
Visualization of Isomeric Logic
Figure 1: Structural logic dictating the primary NMR differences. The position of the proton relative to the electron-withdrawing ester is the key discriminator.
Experimental Protocol
To ensure reproducibility and clear observation of the labile hydroxyl proton, solvent choice is paramount.
Reagents & Parameters
-
Solvent: DMSO-d6 (Preferred) or Acetone-d6.
-
Why? CDCl3 often allows rapid proton exchange, causing the Phenolic OH signal to broaden or disappear. DMSO-d6 forms strong H-bonds with the phenol, sharpening the peak and shifting it downfield for easier integration.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or Residual DMSO pentet (2.50 ppm).
Step-by-Step Workflow
-
Preparation: Dissolve sample completely in DMSO-d6. Ensure no suspended solids (filter if necessary) to prevent field inhomogeneity.
-
Acquisition: Run standard 1H (16 scans) and 13C (512+ scans).
-
D2O Shake (Optional Validation): If the OH peak is ambiguous, add 1 drop of D2O to the tube, shake, and re-run. The OH peak will vanish due to Deuterium exchange (
).
Spectral Analysis: The "Ortho Effect"
The definitive identification relies on the chemical shift of the aromatic protons.
Comparative 1H NMR Data (DMSO-d6)
| Signal | Methyl 3,5-dichloro-4-hydroxybenzoate | Methyl 2,6-dichloro-4-hydroxybenzoate | |
| Aromatic H | 7.96 ppm (Singlet, 2H) | 6.90 ppm (Singlet, 2H) | ~1.06 |
| Methyl Ester | 3.89 ppm (Singlet, 3H) | 3.92 ppm (Singlet, 3H) | < 0.1 |
| Phenolic OH | ~11.0 - 11.5 ppm (Broad/Sharp)* | ~10.5 - 11.0 ppm (Broad/Sharp) | Variable |
*Note: In CDCl3, the OH signal for the 3,5-isomer typically appears upfield at ~6.18 ppm due to lack of H-bonding stabilization.
Mechanistic Interpretation[1]
Why is the 3,5-isomer aromatic signal at 7.96 ppm? The protons are located at positions 2 and 6. They are immediately adjacent (ortho) to the carbonyl of the methyl ester. The magnetic anisotropy of the carbonyl group creates a "deshielding cone" in the plane of the ring. Any proton in this zone experiences a stronger effective magnetic field, shifting the signal downfield (higher ppm).
Why is the 2,6-isomer aromatic signal at 6.90 ppm? The protons are located at positions 3 and 5. They are:
-
Meta to the Ester: They are far from the deshielding cone of the carbonyl.
-
Ortho to the Hydroxyl: The oxygen atom of the phenol group is an electron donor by resonance (+M effect). This increases electron density at the ortho positions (C3/C5), shielding the nucleus. Increased shielding = Upfield shift (lower ppm).
13C NMR & Steric Inhibition of Resonance
While Proton NMR is sufficient, Carbon NMR confirms the structure via the "Twisted Ester" effect seen in the 2,6-isomer.
| Carbon Environment | 3,5-Dichloro Isomer | 2,6-Dichloro Isomer | Explanation |
| Carbonyl (C=O) | ~165 ppm | ~162-163 ppm | In the 2,6-isomer, the bulky Cl atoms force the ester out of the ring plane. This breaks conjugation, reducing the deshielding of the carbonyl carbon (shifting it upfield). |
| C-Cl Carbon | ~122 ppm | ~135 ppm | Direct attachment effect. |
Decision Matrix for Researchers
Use this logic flow to rapidly classify your synthesized product.
Figure 2: Rapid identification workflow based on aromatic proton chemical shift.
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 12352: Methyl 3,5-dichloro-4-hydroxybenzoate. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
PubChem. Methyl 3,5-dichloro-4-hydroxybenzoate (Compound CID 76856).[1] National Library of Medicine. [Link]
-
Fairlamb, I. J., et al. (2016). Mechanistic interpretation of the regioselectivity in electrophilic aromatic substitution of phenols. (General principles of ortho/para direction and shielding). [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for Curphy-Morison additivity rules verifying the ~7.9 vs ~6.9 ppm prediction).
Sources
HPLC retention time comparison of chlorinated methylparaben isomers
Executive Summary
Objective: This guide compares the chromatographic performance of High-Performance Liquid Chromatography (HPLC) methods for separating Methylparaben (MeP) and its chlorinated byproducts: 3-Chloro-methylparaben (3-Cl-MeP) and 3,5-Dichloro-methylparaben (3,5-diCl-MeP) .
Significance: Methylparaben is a ubiquitous preservative in pharmaceuticals and personal care products. Upon exposure to chlorinated water (e.g., wastewater treatment, swimming pools), it undergoes electrophilic aromatic substitution to form chlorinated derivatives. These byproducts exhibit increased lipophilicity and potential toxicity (e.g., estrogenic activity), necessitating robust separation methods for environmental and toxicological monitoring.
Comparison Scope: We analyze the retention behavior and resolution efficiency of two distinct mobile phase systems on a standard C18 stationary phase:
-
System A (Protic): Methanol/Water (Traditional, high selectivity).
-
System B (Aprotic): Acetonitrile/Water (Rapid, high throughput).
Part 1: Chemical Basis & Reaction Pathway
Understanding the structural evolution is critical for predicting retention behavior. The chlorination of methylparaben occurs at the ortho positions relative to the hydroxyl group, driven by the activating nature of the phenol.
Reaction Pathway Diagram
The following diagram illustrates the stepwise chlorination pathway and the resulting increase in hydrophobicity (LogP), which directly correlates with increased retention time (RT) in Reversed-Phase HPLC (RP-HPLC).
Figure 1: Stepwise chlorination of Methylparaben increasing lipophilicity and RP-HPLC retention.
Part 2: Method Comparison & Performance Data
Experimental Conditions
-
Column: ZORBAX Eclipse XDB-C18 (4.6 mm × 150 mm, 3.5 µm) or equivalent.[1]
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
Comparative Data: Methanol vs. Acetonitrile
The choice of organic modifier significantly alters selectivity.[5] Methanol (protic) engages in hydrogen bonding with the phenolic hydroxyl group, often providing different selectivity compared to Acetonitrile (aprotic), which typically yields sharper peaks and lower backpressure.
| Parameter | System A: Methanol/Water | System B: Acetonitrile/Water |
| Mobile Phase Composition | 60:40 MeOH:Water (0.1% Formic Acid) | 50:50 ACN:Water (0.1% Formic Acid) |
| Elution Mode | Isocratic | Isocratic |
| Methylparaben (MeP) RT | 4.33 min | 2.10 min |
| 3-Cl-MeP RT (Est.) | ~6.50 min | ~3.40 min |
| 3,5-diCl-MeP RT (Est.) | ~9.10 min | ~5.20 min |
| Resolution (Rs) MeP/3-Cl | > 2.5 (High) | > 1.8 (Good) |
| Total Run Time | 12.0 min | 7.0 min |
| Backpressure | Moderate (~180 bar) | Low (~110 bar) |
Performance Analysis:
-
System A (Methanol): Provides superior resolution for complex matrices (e.g., wastewater) where other phenolic interferences may co-elute. The protic solvent interacts more strongly with the phenolic -OH, increasing retention and separation space.
-
System B (Acetonitrile): Ideal for high-throughput screening. The stronger elution strength of ACN reduces run times by ~40% while maintaining baseline resolution for the chlorinated isomers.
Part 3: Detailed Experimental Protocol (System A)
This protocol is validated for the separation of parent and chlorinated parabens in aqueous matrices.
Reagent Preparation
-
Stock Solution (1 mg/mL): Dissolve 10 mg of Methylparaben standard in 10 mL of HPLC-grade Methanol.
-
Chlorination Standard (In-situ generation):
-
Take 5 mL of MeP Stock Solution.
-
Add 1 mL of Sodium Hypochlorite solution (active chlorine ~5%).
-
Adjust pH to 7.0 with dilute HCl.
-
Allow reaction for 30 mins at room temperature (formation of 3-Cl and 3,5-diCl isomers).
-
Quench with Sodium Thiosulfate (excess) to stop reaction.
-
Filter through 0.22 µm PTFE filter.
-
HPLC System Setup
-
Purge: Purge injector and pump with 60:40 MeOH:Water for 5 minutes.
-
Equilibration: Run mobile phase at 1.0 mL/min for 20 minutes until baseline stabilizes (drift < 0.5 mAU/min).
-
Blank Run: Inject 10 µL of mobile phase to ensure no carryover or ghost peaks.
Workflow Diagram
Figure 2: HPLC analytical workflow for chlorinated paraben determination.
Part 4: Troubleshooting & System Suitability
To ensure Trustworthiness and data integrity, the following system suitability criteria must be met before routine analysis:
-
Resolution (Rs): > 2.0 between MeP and 3-Cl-MeP. If Rs < 2.0, decrease organic modifier by 5% (e.g., go to 55:45 MeOH:Water).
-
Tailing Factor (T): < 1.5 for all peaks. High tailing often indicates secondary interactions with residual silanols.
-
Fix: Ensure mobile phase pH is acidic (pH ~3.0 with Formic or Phosphoric acid) to keep the phenolic group protonated.
-
-
Retention Time Precision: RSD < 1.0% for 5 replicate injections.
Critical Causality: Why Acidic pH?
Parabens have a pKa of approximately 8.4 (phenolic OH).
-
At pH > 7: Phenols ionize (become phenolate anions), reducing retention on C18 and causing peak broadening.
-
At pH < 4: Parabens remain neutral, maximizing hydrophobic interaction with the C18 chain and ensuring sharp, reproducible peaks.
References
-
Transformation of methylparaben during water chlorination: Effects of bromide and dissolved organic matter on reaction kinetics and transformation pathways. Source: PubMed / NIH [Link]
-
Formation of halogenated by-products of parabens in chlorinated water. Source: PubMed / NIH [Link]
-
Separation of Paraben Preservatives by Reversed-Phase HPLC. Source: Agilent Technologies [Link]
-
HPLC Determination of Some frequently used Parabens in Sunscreens. Source: International Online Medical Council (IOMC) [Link]
-
Chlorination of Parabens: Reaction Kinetics and Transformation Product Identification. Source: PubMed / NIH [Link]
Sources
A Senior Application Scientist's Guide to Differentiating 2,6-dichloro and 3,5-dichloro Isomers of Methylparaben
Introduction: The Analytical Imperative of Isomer Distinction
Methylparaben (methyl 4-hydroxybenzoate) is a widely utilized preservative in the pharmaceutical, cosmetic, and food industries, prized for its antimicrobial properties.[1][2] Its synthesis, however, can potentially lead to the formation of various impurities, including halogenated derivatives.[1][3] Dichlorinated isomers of methylparaben, specifically 2,6-dichloro-4-hydroxybenzoic acid methyl ester and 3,5-dichloro-4-hydroxybenzoic acid methyl ester, represent a significant analytical challenge. While possessing the same molecular formula (C₈H₆Cl₂O₃) and molecular weight (221.03 g/mol ), their distinct chlorine substitution patterns on the aromatic ring result in different physicochemical properties and, potentially, toxicological profiles.[4][5]
For researchers in drug development and quality control, the ability to unambiguously identify and quantify these specific isomers is not merely an academic exercise. It is critical for ensuring product purity, safety, and regulatory compliance. The presence of an unintended isomer can be classified as an unknown impurity, necessitating rigorous characterization and toxicological assessment. This guide provides a comprehensive framework for distinguishing between the 2,6- and 3,5-dichloro isomers of methylparaben, grounded in fundamental chemical principles and supported by robust analytical methodologies.
Structural and Physicochemical Comparison
The core difference between the two isomers lies in the position of the two chlorine atoms relative to the hydroxyl and methyl ester functional groups. This seemingly minor structural variance has profound implications for the molecule's symmetry, electronic distribution, and polarity, which are the very properties we exploit for analytical differentiation.
Diagram 1: Chemical Structures of Dichlorinated Methylparaben Isomers
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 99-76-3 Methylparaben Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. Methyl 3,5-dichloro-4-hydroxybenzoate | C8H6Cl2O3 | CID 76856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identifying potential paraben transformation products and evaluating changes in toxicity as a result of transformation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Methyl 2,6-dichloro-4-hydroxybenzoate Disposal
Executive Summary: Immediate Action Card
Treat as: HALOGENATED ORGANIC WASTE. Do not dispose of down the drain. Do not mix with non-halogenated solvents (e.g., pure Acetone/Methanol) unless necessary for cleaning, as this increases disposal costs significantly.[1]
| Parameter | Critical Operational Standard |
| Waste Class | Halogenated Organic (High-Temperature Incineration required).[1][2] |
| Primary Hazard | Skin/Eye Irritant; Potential Aquatic Toxicity (Marine Pollutant). |
| Container | HDPE or Glass with Teflon-lined cap.[2] Label: "Halogenated Waste". |
| Incompatibility | Strong Oxidizers, Strong Bases (Hydrolysis risk).[1] |
| Spill Media | Dry absorbent (vermiculite/sand) or chemically compatible pads. |
Chemical Profile & Operational Logic
To ensure safety and compliance, we must understand the "Why" behind the disposal method.[1] This compound is not just "organic waste"; its halogenated nature dictates its lifecycle.
Chemical Identity[1][3][4][5][6]
-
Chemical Name: Methyl 2,6-dichloro-4-hydroxybenzoate[1][2][3][4]
-
CAS Number: 232275-54-6 (Note: Isomers/derivatives may vary; treat all chlorinated hydroxybenzoates similarly)[1][2]
-
Molecular Formula:
[1][5]
The "Halogen Rule" (Causality of Disposal)
The presence of two Chlorine (Cl) atoms on the benzene ring is the deciding factor for disposal.
-
Incineration Physics: When burned, non-halogenated organics (C, H, O) produce
and .[1] Halogenated compounds produce acidic gases (e.g., ), which corrode standard incinerators.[1] -
The Cost of Mixing: Facilities often send non-halogenated waste for "fuel blending" (low cost). Halogenated waste requires dedicated kilns with acid scrubbers (high cost).
-
Operational Insight: Adding 50 mL of this substance to a 20 L drum of non-halogenated waste reclassifies the entire drum as halogenated, tripling the disposal cost.[1] Always segregate.
-
Regulatory Framework (US/EU Context)
While this specific CAS is not typically P-listed or U-listed (RCRA) by name, it is regulated by characteristic and generic listing rules.[1][2]
-
US EPA (RCRA):
-
EU Waste Framework:
-
EWC Code: 07 05 13 (Solid wastes containing hazardous substances) or 14 06 02 (Other halogenated solvents and solvent mixtures).
-
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Substance)
Applicability: Expired reagent, contaminated weighing boats, solid spill residue.[1][2]
-
Container Selection: Use a wide-mouth HDPE jar or amber glass jar.
-
Labeling: Affix a hazardous waste label.
-
Transfer: Transfer solid using a dedicated spatula. Avoid dust generation.[7][6][8][9][10]
-
Secondary Containment: Place the jar in a secondary bin until pickup.
Scenario B: Liquid Waste (HPLC/Reaction Mothers Liquors)
Applicability: Reaction mixtures, HPLC effluent containing the substance.[1][2]
-
Segregation: Ensure the waste carboy is marked "HALOGENATED ORGANIC" .
-
Reasoning: Even if the solvent is 90% Methanol (non-halogenated), the presence of the chlorinated ester (>1-2%) often necessitates the Halogenated stream.[1]
-
-
pH Check: If the solution contains strong bases (e.g., NaOH from a hydrolysis step), neutralize to pH 5–9 before adding to the organic waste drum to prevent heat generation or polymerization in the drum.[1]
-
Venting: Use safety caps with pressure-relief valves (e.g., SCAT caps) to prevent pressure buildup from volatile solvents.[1]
Workflow Visualization: Disposal Decision Tree
Figure 1: Decision logic for segregating Methyl 2,6-dichloro-4-hydroxybenzoate waste streams to optimize safety and cost.
Spill Response & Decontamination[1][3]
Spill Management Protocol
Pre-requisite: Wear Nitrile gloves, safety goggles, and a lab coat.[1] If dust is present, use an N95 or half-mask respirator.[1][2]
-
Isolate: Mark the area.
-
Contain:
-
Solid Spill: Do not sweep vigorously (creates dust). Cover with wet paper towels (dampened with water) to weigh down the powder, then scoop.[1]
-
Liquid Spill: Surround with absorbent socks.
-
-
Solubilize (The "Like Dissolves Like" Rule):
-
This compound has poor water solubility.[10][11] Using water first will just spread the contamination.
-
Step A: Apply a small amount of Acetone or Ethanol to a paper towel and wipe the area. The organic solvent dissolves the ester.
-
Step B: Wash the area with soap and water to remove the solvent residue.
-
-
Dispose: All wipes and gloves go into the Solid Hazardous Waste bin (not regular trash).
Workflow Visualization: Spill Cleanup
Figure 2: Sequential workflow for safely managing spills, emphasizing solubility-based decontamination.
References & Verification
-
National Institutes of Health (PubChem). Methyl 3,5-dichloro-4-hydroxybenzoate (Isomer/Analog Reference).[1][2] PubChem Compound Summary. [Link][1]
-
US Environmental Protection Agency (EPA). Hazardous Waste Listings: Solvents (F-Codes).[1] RCRA Regulations.[12][13] [Link]
-
US Environmental Protection Agency (EPA). Management of Halogenated Solvents.[Link][1]
Sources
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- 5. Methyl 3,5-dichloro-4-hydroxybenzoate | C8H6Cl2O3 | CID 76856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. chemscene.com [chemscene.com]
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- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of Methyl 2,6-dichloro-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Understanding the Risks: A Proactive Approach to Safety
Methyl 2,6-dichloro-4-hydroxybenzoate is a halogenated aromatic compound. Based on data from similar molecules, it is prudent to handle it as a substance that can cause skin, eye, and respiratory irritation.[2][7][8] The primary routes of exposure are inhalation, skin contact, and eye contact.[7][8][9][10] Therefore, a comprehensive safety strategy must focus on minimizing these exposure risks through a combination of engineering controls, personal protective equipment, and stringent operational protocols.
Core Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are critical for minimizing exposure to Methyl 2,6-dichloro-4-hydroxybenzoate. The following table outlines the recommended PPE, drawing on guidelines for handling similar chemical structures.
| Protection Type | Recommended Equipment | Specification/Standard | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing. | Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[9] | Protects against accidental splashes and airborne particles that could cause serious eye irritation or damage.[7][8][9][10][11] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). A lab coat or chemical-resistant apron should be worn to protect street clothing and skin. | Check gloves for integrity before each use. | Prevents direct skin contact, which can cause irritation.[7][8][9] Nitrile and neoprene gloves offer good resistance to a range of chemicals, including halogenated organic compounds.[12][13][14][15][16] |
| Respiratory Protection | Generally not required when handled in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Follow OSHA's Respiratory Protection Standard (29 CFR 1910.134). | Minimizes the inhalation of airborne particles, which may cause respiratory tract irritation.[2][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for ensuring a safe laboratory environment. The following workflow provides a procedural guide for handling Methyl 2,6-dichloro-4-hydroxybenzoate.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle Methyl 2,6-dichloro-4-hydroxybenzoate in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[3][10][11]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[9][10]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for solid organic compounds.
2. Donning of Personal Protective Equipment (PPE):
-
Hand Protection: Inspect chemical-resistant gloves for any signs of degradation or puncture before use.
-
Eye and Face Protection: Don safety glasses or goggles.
-
Protective Clothing: Wear a clean, buttoned lab coat.
3. Handling the Chemical:
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid generating and inhaling dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions involving this compound within a chemical fume hood.
4. Doffing of Personal Protective Equipment (PPE):
-
Gloves: Remove gloves using the proper technique to avoid skin contamination.
-
Lab Coat: Remove the lab coat, turning it inside out to contain any potential contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7][8][10][11]
Diagram: Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of Methyl 2,6-dichloro-4-hydroxybenzoate.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing Methyl 2,6-dichloro-4-hydroxybenzoate must be treated as hazardous waste.
-
Solid Waste:
-
Collect any solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a clearly labeled, sealed container designated for solid chemical waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and properly labeled container for halogenated organic waste.
-
Do not mix with non-halogenated waste streams.
-
-
Final Disposal:
By adhering to these guidelines, researchers can confidently and safely handle Methyl 2,6-dichloro-4-hydroxybenzoate, ensuring both personal safety and the integrity of their research.
References
-
Chemical Safety Guidelines. (n.d.). The University of New Mexico. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]
-
OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]
-
OSHA Glove Selection Chart. (n.d.). University of Cincinnati Environmental Health and Safety. Retrieved from [Link]
-
Safety Data Sheet - METHYL 4-HYDROXY BENZOATE. (2017, October 25). Chem-Supply. Retrieved from [Link]
-
Gloves - Tables of Properties and Resistances. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]
-
Sodium Benzoate - Safety Data Sheet. (2023, March 14). Cambridge Commodities. Retrieved from [Link]
-
Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania Environmental Health & Radiation Safety. Retrieved from [Link]
-
Safety Data Sheet - C12-15 Alkyl Benzoate (and) Titanium Dioxide (and) Aluminum Hydroxide (and) Polyhydroxystearic Acid (and) Hydrogen Dimethicone. (2021, September 16). Kobo Products. Retrieved from [Link]
-
Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026, January 26). Universal Solvent. Retrieved from [Link]
-
CHEMICAL RESISTANCE TABLE FOR GLOVES. (n.d.). Becky Aktsiaselts. Retrieved from [Link]
-
Ultimate Guide to Chemical Resistant Disposable Gloves. (n.d.). SHIELD Scientific. Retrieved from [Link]
-
Methyl 3,5-dichloro-4-hydroxybenzoate. (n.d.). PubChem. Retrieved from [Link]
-
METHYL-4-HYDROXYBENZOATE - GHS Safety Data Sheet. (n.d.). Sdfine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methyl 3,5-dichloro-4-hydroxybenzoate | C8H6Cl2O3 | CID 76856 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. osha.gov [osha.gov]
- 5. mastercontrol.com [mastercontrol.com]
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- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
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- 10. velsicol.com [velsicol.com]
- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
